molecular formula C17H25BClNO4 B2867319 tert-Butyl (3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 1620228-06-9

tert-Butyl (3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B2867319
CAS No.: 1620228-06-9
M. Wt: 353.65
InChI Key: TWCHDIUTZFVAHM-UHFFFAOYSA-N
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Description

This compound is a significant intermediate of 1H-indazole derivatives . It is often used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The compound is synthesized through two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .


Molecular Structure Analysis

The molecular structure of the compound is confirmed by X-ray diffraction and calculated by exerting density functional theory (DFT) . The optimized molecular structure coheres with the single crystal structure ascertained via the experiment .


Chemical Reactions Analysis

The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .

Scientific Research Applications

Isomorphous Crystal Structures

The study by Baillargeon et al. (2017) investigates the crystal structures of tert-butyl carbamate derivatives, including a focus on hydrogen and halogen bonds involving the carbonyl group. This research contributes to the understanding of molecular linkages in crystal structures, which is vital for material science and pharmaceutical research (Baillargeon et al., 2017).

Synthesis and Optimization Methods

Zhao et al. (2017) and Ortiz et al. (1999) discuss the synthesis and optimization of tert-butyl carbamate compounds. Zhao et al. detail a method for synthesizing tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate, an important intermediate in biologically active compounds. Ortiz et al. explore the lithiation of N-(chloromethyl) carbamate, demonstrating its utility in organic synthesis (Zhao et al., 2017), (Ortiz et al., 1999).

Fluorescence Brightness and Polymerization

Fischer et al. (2013) discuss the use of tert-butyl carbamate derivatives in the polymerization process to create nanoparticles with enhanced fluorescence brightness. This research is crucial for developing new materials with specific optical properties (Fischer et al., 2013).

Nitrone Equivalents in Organic Synthesis

Guinchard et al. (2005) explore the use of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) nitrone equivalents in reactions with organometallics. This research highlights the role of tert-butyl carbamate compounds in facilitating complex chemical transformations in organic synthesis (Guinchard et al., 2005).

Synthesis of Polyamides

Hsiao et al. (2000) focus on the synthesis of polyamides using tert-butyl carbamate derivatives, contributing to the development of new materials with potential applications in industry and technology (Hsiao et al., 2000).

Preparation of Antioxidants

Pan et al. (1998) discuss the preparation of new antioxidants containing tert-butyl carbamate structures, highlighting the role of these compounds in enhancing the thermal stability and effectiveness of antioxidants in protecting polymers against thermal oxidation (Pan et al., 1998).

Crystal Structure Analysis

Ye et al. (2021) conduct a study on the crystal structure of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, providing insights into the molecular conformations and physicochemical features of this compound (Ye et al., 2021).

Mechanism of Action

Target of Action

Boronic acids and their esters, such as this compound, are often used in the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .

Mode of Action

It’s known that boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

The suzuki–miyaura reaction, in which this compound may participate, is a key process in organic chemistry, contributing to the synthesis of various biologically active compounds .

Pharmacokinetics

It’s important to note that phenylboronic pinacol esters, a class of compounds to which our compound belongs, are known to be susceptible to hydrolysis . The rate of this reaction is influenced by the pH and can be considerably accelerated at physiological pH .

Result of Action

Given its potential use in the suzuki–miyaura reaction, it can contribute to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters is dependent on the pH and is considerably accelerated at physiological pH . Therefore, the physiological environment can significantly influence the stability and reactivity of this compound .

Properties

IUPAC Name

tert-butyl N-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BClNO4/c1-15(2,3)22-14(21)20-11-8-9-12(13(19)10-11)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCHDIUTZFVAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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